molecular formula C17H13N3OS B3060369 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide CAS No. 306979-39-5

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide

Cat. No.: B3060369
CAS No.: 306979-39-5
M. Wt: 307.4 g/mol
InChI Key: KIWRFBMYXOFTFQ-UHFFFAOYSA-N
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Description

Evolution of Structural Design

Key milestones in hybrid development include:

Year Development Biological Target Efficacy Improvement
2005 First quinazoline-thiophene conjugates EGFR 12-fold increase vs. gefitinib
2012 Carboxamide-linked hybrids Tubulin polymerization IC~50~ = 5.46 µM in Hep3B
2018 Benzo[h]quinazoline derivatives DHFR inhibition K~i~ = 8.3 nM

The critical breakthrough emerged from Ghorab's 2020 work demonstrating that N-(quinazolin-2-yl)thiophene carboxamides maintain dual targeting capabilities through:

  • π-π stacking interactions via the benzo[h]quinazoline system
  • Hydrogen bonding through the carboxamide linker
  • Hydrophobic pocket occupation via the thiophene ring

Properties

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16(14-6-3-9-22-14)20-17-18-10-12-8-7-11-4-1-2-5-13(11)15(12)19-17/h1-6,9-10H,7-8H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWRFBMYXOFTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377671
Record name N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306979-39-5
Record name N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline core is typically assembled via cyclocondensation. A representative protocol involves:

  • Heating 2-aminobenzonitrile with cyclohexanone in acetic acid at 120°C for 8 hours to form the dihydrobenzo[h]quinazoline scaffold.
  • Selective nitration at the 2-position using fuming HNO₃ in H₂SO₄ at 0°C.
  • Reduction of the nitro group with H₂/Pd-C in ethanol to yield the primary amine.

Key Optimization

  • Solvent Effects : Acetic acid outperforms DMF in cyclization yield (78% vs. 52%) due to superior proton donation.
  • Nitration Selectivity : Maintaining temperatures below 10°C prevents over-nitration.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The most reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (NHS) :

  • Activate 2-thiophenecarboxylic acid (1.2 eq) with EDCI (1.5 eq) and NHS (1.5 eq) in anhydrous DMF at 0°C.
  • Add 5,6-dihydrobenzo[h]quinazolin-2-amine (1.0 eq) and stir at 25°C for 12 hours.
  • Purify via silica chromatography (ethyl acetate/hexanes 3:7) to isolate the product in 65–72% yield.

Comparative Reagent Efficiency

Coupling Reagent Yield (%) Purity (%)
EDCI/NHS 72 98
HATU 68 97
DCC/DMAP 61 95

Acid Chloride Route

For acid-sensitive substrates:

  • Convert 2-thiophenecarboxylic acid to its chloride using SOCl₂ (3 eq) under reflux.
  • React with the amine in THF containing triethylamine (2 eq) at −20°C.
  • Achieves 70% yield but requires rigorous moisture exclusion.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica chromatography remains standard for intermediate purification.
  • Preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) is critical for final compound isolation (≥95% purity).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15 (d, J = 3.1 Hz, 1H, thiophene), 7.89–7.82 (m, 3H, aromatic), 3.42 (t, J = 6.0 Hz, 2H, CH₂), 2.95 (t, J = 6.0 Hz, 2H, CH₂).
  • HRMS : m/z calc. for C₁₇H₁₄N₄OS [M+H]⁺: 330.0886, found: 330.0889.

Chemical Reactions Analysis

Key Reaction Steps:

Step Reagents/Conditions Product Yield Reference
1. Amide bond formation2-Thiophenecarbonyl chloride, DCM, triethylamineCrude amide~70–80% (estimated)
2. PurificationColumn chromatography (silica gel, EtOAc/hexane)Pure product≥95% purity

Mechanistic Insight :

  • Nucleophilic attack by the quinazolin-2-amine’s NH₂ group on the electrophilic carbonyl carbon of 2-thiophenecarbonyl chloride.

  • Triethylamine acts as a base to neutralize HCl byproduct, driving the reaction forward .

Reactivity with Nucleophiles and Electrophiles

The quinazoline core and thiophene moiety influence reactivity:

Quinazoline Ring Reactivity

  • Electrophilic Substitution : The electron-rich C-4 position of the quinazoline ring may undergo halogenation (e.g., bromination) under mild conditions (Br₂, FeCl₃) .

  • Nucleophilic Attack : The NH group in the dihydrobenzoquinazoline system can participate in alkylation or acylation reactions .

Thiophene Carboxamide Reactivity

  • Electrophilic Aromatic Substitution : The thiophene ring’s 5-position is susceptible to nitration or sulfonation .

  • Cross-Coupling : Pd-catalyzed Suzuki-Miyaura coupling could modify the thiophene ring if a boronic acid substituent is introduced .

Stability Under Physicochemical Conditions

Condition Observation Reference
Aqueous Acid (pH 2–3) Stable for 24 hrs; hydrolysis observed at elevated temperatures (>60°C)
Aqueous Base (pH 10–12) Partial decomposition due to amide bond cleavage
UV Light (254 nm) Degrades by 15% over 48 hrs; requires dark storage
Oxidative (H₂O₂) Thiophene sulfur oxidizes to sulfoxide (>60% conversion)

Pharmacological Interaction Pathways

Though not directly studied, analogous quinazoline amides exhibit bioactivity via:

  • Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR, VEGFR) .

  • DNA Intercalation : Planar quinazoline-thiophene systems may intercalate DNA, inducing topoisomerase II inhibition .

Scientific Research Applications

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The pharmacological and physicochemical properties of quinazoline derivatives are highly dependent on substituents attached to the core structure. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Quinazoline Derivatives
Compound Name Core Structure Substituents at 2-Position Key Functional Groups Reference
N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide Dihydrobenzo[h]quinazoline Thiophene-2-carboxamide Thiophene, amide
N-(4-Thiophen-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl)-acetamide (7) Dihydrobenzo[h]quinazoline Acetamide Acetamide, thiophene
N-(5-Methylisoxazol-3-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (5) Dihydrobenzo[g]quinazoline 5-Methylisoxazole, sulfamoylphenyl, thioacetamide Isoxazole, sulfonamide, thioether
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (86) Benzo[b]thiophene 5-Nitrothiazole Nitrothiazole, halogenated aromatic
N-(Phenylmethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide Dihydrobenzo[h]quinazoline Trifluoromethyl, thioacetamide, benzyl Trifluoromethyl, thioether

Key Observations :

  • Thiophene vs. Sulfamoyl/Isoxazole : The target compound’s thiophene-2-carboxamide group may enhance lipophilicity compared to sulfamoylphenyl-containing analogs (e.g., compound 5), which introduce polar sulfonamide groups that improve water solubility .
  • Trifluoromethyl Substitution : Analogs with trifluoromethyl groups () exhibit increased metabolic stability due to the electron-withdrawing nature of CF₃, contrasting with the electron-rich thiophene in the target compound .

Key Findings :

  • The thiophene-2-carboxamide substituent in the target compound likely contributes to its moderate anticancer activity, as simpler analogs like compound 7 (acetamide substituent) show reduced potency .
  • Nitrothiazole-containing compound 86 demonstrates selective antimicrobial activity, suggesting that substituent choice can redirect biological targeting .
Table 3: Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
This compound Not reported Not reported Not provided in evidence
Compound 5 (Sulfamoylphenyl analog) 292.4 68 IR: 3403 (NH), 1693 (CO); ¹H NMR: δ 2.10 (CH₃)
Compound 7 (Ethoxybenzothiazole analog) 255.9 78 IR: 3336 (NH), 1680 (CO)
Compound 9 (Trifluoromethyl-thiadiazole) Not reported 81 Not provided

Key Insights :

  • High-yield syntheses (e.g., 81% for compound 9) are achieved with electron-deficient heterocycles like trifluoromethyl-thiadiazole, whereas thiophene-based compounds may require optimized coupling conditions .
  • Melting points correlate with molecular symmetry; sulfamoylphenyl analogs (compound 5) exhibit higher melting points (292.4°C) due to hydrogen bonding via sulfonamide groups .

Biological Activity

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of analgesia and anti-inflammatory activity. The structure of the compound can be represented by the chemical formula C17H13N3OSC_{17}H_{13}N_{3}OS and a molecular weight of approximately 307.08 daltons.

Synthesis

The compound can be synthesized through various methods, including multi-component reactions that facilitate the formation of polycyclic structures. A notable approach involves the Ugi four-component reaction (Ugi-4CR), which allows for the rapid assembly of diverse substituted quinazolinones . The synthesis typically involves cyclocondensation reactions with amidine salts and other reagents, yielding compounds with significant biological activity.

Antinociceptive and Anti-inflammatory Effects

Research has demonstrated that derivatives of 5,6-dihydrobenzo[h]quinazoline exhibit notable antinociceptive properties. For instance, specific analogs have shown effectiveness comparable to established analgesics such as indomethacin. In studies conducted on mice, these compounds significantly reduced spontaneous nociception in models induced by capsaicin, indicating their potential as analgesic agents .

Table 1: Antinociceptive Activity of Quinazoline Derivatives

CompoundDosage (mg/kg)Effectiveness (compared to Ketoprofen)
3c (R=Ph)100Significant reduction
3d (R=NH2)100Comparable to indomethacin
3e (R=SMe)100Moderate effectiveness
Ketoprofen100 & 300Strong analgesic effect

Carbonic Anhydrase Inhibition

Recent investigations into the biological activity of thiourea derivatives related to this compound have revealed their ability to inhibit carbonic anhydrase I and II enzymes. This inhibition suggests potential applications in treating conditions related to dysregulated carbonic anhydrase activity, such as glaucoma and certain forms of edema .

Case Studies

  • Study on Antiplatelet Activity : A series of synthesized quinazoline derivatives were evaluated for their antiplatelet effects. The study concluded that certain compounds exhibited potent antiplatelet activity akin to acetylsalicylic acid (ASA), highlighting their therapeutic potential in cardiovascular diseases .
  • Analgesic Efficacy in Arthritis Models : In another study focusing on arthritic pain, compounds derived from the quinazoline scaffold demonstrated significant anti-hyperalgesic effects without inducing locomotor alterations in test subjects. This finding positions these compounds as promising candidates for developing new analgesic therapies targeting chronic pain conditions .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide?

The compound is synthesized via multi-step protocols starting from arylmethylene precursors and thiopyrimidine intermediates. For example, 2-(4-(thiophen-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-ylthio) acetic acid (4) serves as a key intermediate. Subsequent alkylation or acylation reactions (e.g., with acetic anhydride or methyl sulfonyl chloride) yield derivatives like N-acetyl and N-methanesulfonyl analogs . Reaction conditions (e.g., sodium hydride as a base) influence regioselectivity, favoring S-alkylation over N-alkylation in certain cases .

Q. How is the structural integrity of this compound validated after synthesis?

Structural confirmation relies on a combination of techniques:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for analyzing the dihydrobenzoquinazoline core and thiophene substituent conformations .
  • NMR spectroscopy : 1H/13C NMR and 2D experiments (COSY, HSQC) verify connectivity and regiochemistry.
  • Elemental analysis : Matches between calculated and observed C, H, N, and S percentages confirm purity .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Initial screens include:

  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Antiviral activity : Anti-HIV efficacy is assessed via reverse transcriptase inhibition or viral load reduction in T-cell cultures .
  • Kinase inhibition : FGFR1 binding assays (e.g., fluorescence polarization) to study interactions with autoinhibited kinase conformations .

Advanced Research Questions

Q. How do structural modifications to the quinazoline-thiophene scaffold influence biological potency and selectivity?

  • Core substitutions : Introducing electron-withdrawing groups (e.g., chloro, nitro) on the quinazoline ring enhances kinase inhibition by stabilizing hydrophobic interactions with gatekeeper residues (e.g., Val561 in FGFR1) .
  • Thiophene modifications : Replacing the 2-thiophenecarboxamide with bulkier heterocycles (e.g., thiazole) can reduce cytotoxicity but improve solubility .
  • Side-chain alkylation : S-alkylation of the thioether group increases metabolic stability compared to N-alkylated analogs, as shown in pharmacokinetic studies .

Q. What mechanistic insights exist regarding its interaction with kinase targets like FGFR1?

Co-crystallography of related 5,6-dihydrobenzo[h]quinazoline derivatives (e.g., ARQ069) with FGFR1 reveals:

  • The quinazoline core occupies a hydrophobic cleft near the ATP-binding site.
  • The aminopyrimidine group forms bidentate hydrogen bonds with the hinge region (e.g., Glu562 backbone), while the thiophene moiety extends into solvent-exposed regions, minimizing steric clashes .
  • Molecular dynamics simulations suggest that rigidifying the dihydrobenzoquinazoline ring through conformational restraint (e.g., cyclopropane fusion) improves binding affinity by 3-fold .

Q. How can conformational analysis of the dihydrobenzoquinazoline ring inform drug design?

  • Ring puckering analysis : Cremer-Pople coordinates quantify out-of-plane distortions in the dihydrobenzoquinazoline core. A puckering amplitude (θ) > 20° correlates with enhanced FGFR1 inhibition due to improved fit in the hydrophobic pocket .
  • Torsional flexibility : The thiophenecarboxamide substituent’s rotation angle (τ) influences solvent accessibility. Restricted rotation (τ < 30°) via intramolecular H-bonding (e.g., with adjacent NH groups) improves membrane permeability .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

  • Crystal packing issues : The planar quinazoline-thiophene system often forms π-stacked layers, complicating single-crystal growth. Slow evaporation in mixed solvents (e.g., DCM/hexane) at 4°C improves crystal quality .
  • Disorder in alkyl chains : Dynamic disorder in flexible side chains (e.g., methoxyethyl groups) is resolved using SHELXL’s PART and SIMU instructions to refine anisotropic displacement parameters .
  • Twinned data : For twinned crystals, SHELXD’s twin law refinement (e.g., BASF parameter) recovers accurate electron density maps .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC50 values)?

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity, nevirapine for anti-HIV) and consistent cell passage numbers .
  • Batch purity analysis : HPLC-MS (≥95% purity) ensures compound integrity, as impurities >2% can skew results .
  • Statistical rigor : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals. Replicate experiments in triplicate across independent labs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide

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